molecular formula C12H8N2O6S2 B12335385 2,2'-Disulfanediylbis(4-nitrophenol) CAS No. 37398-24-6

2,2'-Disulfanediylbis(4-nitrophenol)

Cat. No.: B12335385
CAS No.: 37398-24-6
M. Wt: 340.3 g/mol
InChI Key: BBIPAKDGNUYVBM-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4-nitrophenol) is an organic compound with the molecular formula C12H8N2O6S2. It is characterized by the presence of two nitrophenol groups connected by a disulfide bond. This compound is known for its yellow solid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with sulfur-containing reagents. One common method is the oxidative coupling of 4-nitrophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 2,2’-Disulfanediylbis(4-nitrophenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(4-nitrophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Disulfanediylbis(4-nitrophenol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(4-nitrophenol) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox balance. The nitrophenol groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Disulfanediylbis(4-nitrophenol) is unique due to the combination of its disulfide bond and nitrophenol groups. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

CAS No.

37398-24-6

Molecular Formula

C12H8N2O6S2

Molecular Weight

340.3 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)disulfanyl]-4-nitrophenol

InChI

InChI=1S/C12H8N2O6S2/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16/h1-6,15-16H

InChI Key

BBIPAKDGNUYVBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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